N-(4-methoxyphenyl)-5-oxo-9b-phenyl-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindole-1-carboxamide
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Overview
Description
N-(4-methoxyphenyl)-5-oxo-9b-phenyl-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindole-1-carboxamide is a complex organic compound that belongs to the class of isoindole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-5-oxo-9b-phenyl-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindole-1-carboxamide typically involves multi-step reactions starting from readily available starting materials. One common method involves the condensation of an aromatic primary amine with a maleic anhydride derivative, followed by cyclization and functional group modifications . The reaction conditions often require the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-5-oxo-9b-phenyl-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindole-1-carboxamide can undergo various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-5-oxo-9b-phenyl-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation and pain . Additionally, it can interact with DNA and proteins, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
N-(4-methoxyphenyl)-5-oxo-9b-phenyl-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindole-1-carboxamide can be compared with other similar compounds, such as:
Indole-2-carboxamides: These compounds share a similar indole scaffold and exhibit comparable biological activities.
Isoindoline-1,3-dione derivatives: These compounds have a similar isoindoline core and are used in various applications, including pharmaceuticals and materials science.
N-substituted hexahydro-1H-isoindole-1,3-dione derivatives: These compounds are known for their antioxidant and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C24H21N3O3 |
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Molecular Weight |
399.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-5-oxo-9b-phenyl-2,3-dihydroimidazo[2,1-a]isoindole-1-carboxamide |
InChI |
InChI=1S/C24H21N3O3/c1-30-19-13-11-18(12-14-19)25-23(29)27-16-15-26-22(28)20-9-5-6-10-21(20)24(26,27)17-7-3-2-4-8-17/h2-14H,15-16H2,1H3,(H,25,29) |
InChI Key |
WBHOAXZOIMZZNO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)N2CCN3C2(C4=CC=CC=C4C3=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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